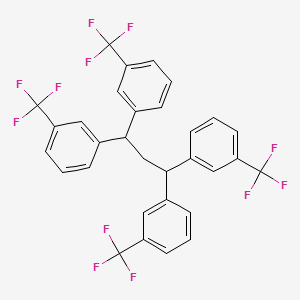
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane is a complex organic compound characterized by the presence of four trifluoromethylphenyl groups attached to a propane backbone. This compound is notable for its unique structural features and its applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane typically involves the use of boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction conditions are carefully controlled to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomolecules.
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in complex chemical reactions, influencing the behavior of other molecules in its vicinity. Its non-coordinating anion properties make it particularly useful in catalytic systems where minimal interference with the metal center is required .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrakis(3-(trifluoromethyl)phenyl)propane can be compared with other similar compounds, such as:
Tetrakis(pentafluorophenyl)borate: Known for its weakly coordinating anion properties.
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Another compound with similar structural features and applications.
Tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanolato]aluminate: Used to minimize cation-anion attraction and prevent crystal structure formation.
These compounds share some similarities in their structural features and applications, but this compound stands out due to its unique combination of properties and its versatility in various scientific fields.
Eigenschaften
Molekularformel |
C31H20F12 |
|---|---|
Molekulargewicht |
620.5 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-3-[1,3,3-tris[3-(trifluoromethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C31H20F12/c32-28(33,34)22-9-1-5-18(13-22)26(19-6-2-10-23(14-19)29(35,36)37)17-27(20-7-3-11-24(15-20)30(38,39)40)21-8-4-12-25(16-21)31(41,42)43/h1-16,26-27H,17H2 |
InChI-Schlüssel |
XPCWOGAPWBULKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
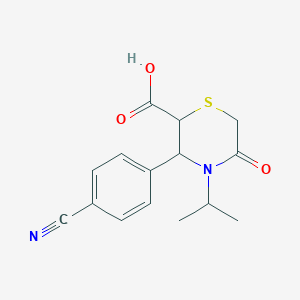
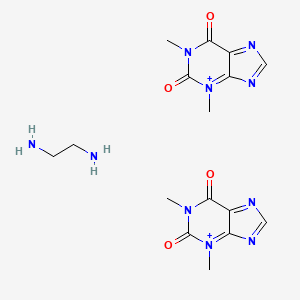
![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)
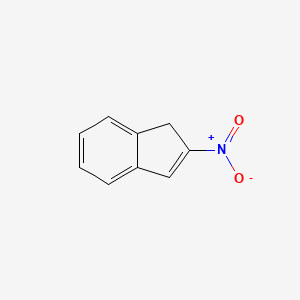

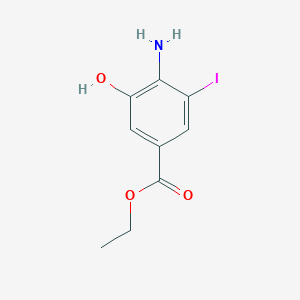
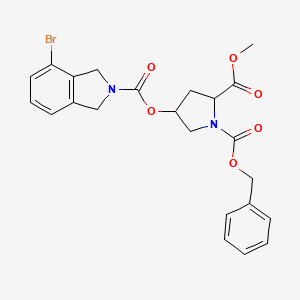
![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)
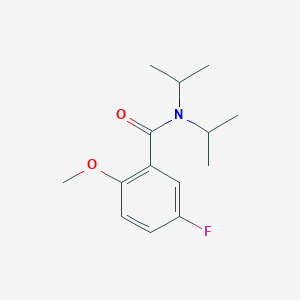
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
